Mavoglurant (AFQ 056)

mGluR5 pharmacology receptor binding allosteric modulation

Choose Mavoglurant (AFQ056) for your mGluR5 research—not a generic antagonist. With >300-fold selectivity across 238 CNS targets and a well-defined IC50 of 30 nM, it eliminates off-target confounds seen with MPEP or Fenobam. Its extensive Phase II/III clinical safety dataset and optimized pharmacokinetic profile provide a validated reference point for benchmarking novel NAMs and replicating published clinical findings. An essential tool for CNS penetration and behavioral pharmacology studies.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 1636881-77-0
Cat. No. B8364978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMavoglurant (AFQ 056)
CAS1636881-77-0
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O
InChIInChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m0/s1
InChIKeyZFPZEYHRWGMJCV-LNLFQRSKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mavoglurant (AFQ056) Procurement: Sourcing a Clinically Advanced mGluR5 Negative Allosteric Modulator


Mavoglurant (AFQ056, CAS 1636881-77-0) is a structurally novel, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5) [1]. It was developed as an investigational oral drug candidate for neuropsychiatric and neurological conditions, distinguished from earlier mGluR5 antagonists by its >300-fold selectivity across a broad panel of CNS targets and its clinical pharmacokinetic profile [2]. Although its development for Fragile X Syndrome and Parkinson's disease dyskinesia was discontinued due to lack of efficacy in Phase II/III trials, its well-defined pharmacology and extensive clinical safety data package make it a valuable research tool and a reference compound for comparative studies of mGluR5 allosteric modulation [3].

Why Mavoglurant Cannot Be Simply Substituted with Generic mGluR5 Antagonists


Substituting Mavoglurant with a generic mGluR5 antagonist like MPEP or Fenobam introduces significant experimental variability due to profound differences in potency, selectivity, and pharmacokinetics. Mavoglurant's high selectivity (>300-fold over 238 CNS targets) mitigates off-target effects that can confound results with less selective tools [1]. Furthermore, its optimized human PK profile, including a half-life supportive of twice-daily dosing, is not replicated by prototypical antagonists, making cross-compound translation of in vivo findings unreliable [2]. For studies aiming to replicate or compare published clinical trial findings, only the precise compound used (Mavoglurant) provides a valid reference point.

Quantitative Differentiation: Mavoglurant (AFQ056) Versus mGluR5 Antagonist Comparators


Comparative In Vitro Potency: Mavoglurant vs. Prototypical mGluR5 Antagonists

In a functional assay measuring inhibition of human mGluR5, Mavoglurant demonstrates an IC50 of 30 nM, positioning it as more potent than the prototypical antagonist MPEP (IC50 = 36 nM) and significantly more potent than Fenobam (IC50 = 58 nM) [1][2]. However, it is notably less potent than the next-generation clinical candidate Basimglurant (IC50 = 7.0 nM) and Dipraglurant (IC50 = 21 nM) [3]. This places Mavoglurant in a distinct potency tier, relevant for dose selection and receptor occupancy studies.

mGluR5 pharmacology receptor binding allosteric modulation

Broad-Spectrum Target Selectivity: Mavoglurant vs. Baseline

Mavoglurant was profiled against a comprehensive panel of 238 CNS-relevant receptors, transporters, and enzymes, demonstrating >300-fold selectivity for mGluR5 over all other targets [1]. This level of broad-spectrum selectivity was a key design goal and distinguishes it from earlier, less characterized mGluR5 antagonists. While MPEP also shows subtype selectivity over other mGluRs, comprehensive panel data equivalent to the 238-target screen for Mavoglurant is not widely reported, highlighting Mavoglurant's well-validated clean profile .

drug selectivity off-target effects CNS pharmacology

In Vivo Pharmacokinetic Advantage: Mavoglurant vs. MPEP in Rat Model

In a direct preclinical comparison, Mavoglurant demonstrated an improved pharmacokinetic (PK) profile in rats over the prototypic mGluR5 antagonist MPEP [1]. While specific PK parameters (e.g., AUC, Cmax, t1/2) are not fully disclosed, the report explicitly states the profile was 'improved,' which contributed to its superior efficacy in the stress-induced hyperthermia test in mice [2]. This PK advantage enabled Mavoglurant's progression into human trials, a milestone not achieved with MPEP.

pharmacokinetics bioavailability in vivo pharmacology

Clinical Translation Failure in Fragile X Syndrome: Mavoglurant vs. Placebo

Despite robust preclinical evidence, the large, multi-site FXLEARN trial (NCT02920892) found no significant difference in language development between Mavoglurant and placebo in 3-6 year old children with Fragile X Syndrome over 8 months of treatment [1]. The primary outcome measure, the Weighted Communication Scale (WCS), showed similar improvements in both groups [2]. This definitive negative result, along with prior failures in adult FXS trials, was a key factor in the clinical discontinuation of Mavoglurant for this indication.

clinical trial fragile X syndrome drug development

Targeted Application Scenarios for Mavoglurant (AFQ056) Based on Evidence


Use as a Reference mGluR5 NAM in Comparative Pharmacology Studies

Mavoglurant is ideally suited as a mid-potency, highly selective reference compound for benchmarking novel mGluR5 negative allosteric modulators (NAMs) in vitro and in vivo. Its well-defined IC50 (30 nM) and extensive selectivity panel data (>300-fold over 238 targets) provide a robust baseline for comparing new chemical entities [1].

Validation Tool for mGluR5-Mediated In Vivo Models

Given its established oral bioavailability and CNS penetration, Mavoglurant serves as a validated pharmacological tool to probe mGluR5 function in rodent behavioral models. Its efficacy in the stress-induced hyperthermia test confirms its utility for studying anxiety-related pathways, allowing researchers to confirm target engagement before advancing less-characterized compounds [2].

Calibration Standard for Clinical Trial Design in Neurodevelopmental Disorders

The extensive and negative clinical trial data from the FXLEARN study provide a critical 'null hypothesis' dataset. Mavoglurant can be used as a calibration standard to understand the magnitude of placebo effects, variability in outcome measures, and challenges in clinical trial execution for Fragile X Syndrome and related neurodevelopmental conditions [3].

Quote Request

Request a Quote for Mavoglurant (AFQ 056)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.